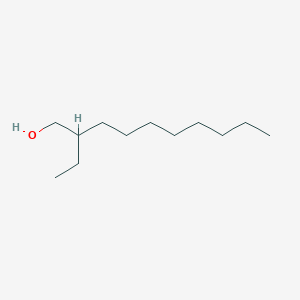
5,5-Dimethyl-2-phenyl-4-thiazolidinecarboxylic acid
Descripción general
Descripción
5,5-Dimethyl-2-phenyl-4-thiazolidinecarboxylic acid is a chemical compound with the molecular formula C12H15NO2S and a molecular weight of 237.32 g/mol. It has been mentioned in the context of anti-tumor compositions .
Synthesis Analysis
Thiazolidine motifs, which include 5,5-Dimethyl-2-phenyl-4-thiazolidinecarboxylic acid, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Molecular Structure Analysis
The molecular structure of 5,5-Dimethyl-2-phenyl-4-thiazolidinecarboxylic acid is defined by its molecular formula, C12H15NO2S. The molecule contains a thiazolidine ring, which is a five-membered heterocycle with sulfur at the first position and nitrogen at the third position .
Chemical Reactions Analysis
Thiazolidine motifs, including 5,5-Dimethyl-2-phenyl-4-thiazolidinecarboxylic acid, are used as vehicles in the synthesis of valuable organic combinations . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Thiazolidine motifs, such as 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . The presence of sulfur enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .
Antineoplastic Activity
Compounds like 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid have shown potential applications in cancer research and treatment. Thiazolidin-4-one derivatives have demonstrated considerable potential as anticancer agents .
Anti-inflammatory Drugs
New thiazolidine-4-one derivatives based on the 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid scaffold have been synthesized as potential anti-inflammatory drugs .
Bio-conjugation Reaction
The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction . Over the years, thiazolidine chemistry has been explored to develop antibody–drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .
Click-type Reaction at Physiological pH
Thiazolidine chemistry offers a fast, efficient, and stable click-type reaction at physiological pH . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient biocompatible manner .
Fungicidal Activity
Thiazolidine derivatives have shown in vitro fungicidal activity on various fungi .
Direcciones Futuras
Thiazolidine motifs, including 5,5-Dimethyl-2-phenyl-4-thiazolidinecarboxylic acid, are of great interest for interdisciplinary research . They compel researchers to explore new drug candidates due to their diverse therapeutic and pharmaceutical activity . The development of multifunctional drugs and improving their activity should be a focus of future research .
Mecanismo De Acción
Target of Action
Thiazolidine motifs, which this compound contains, are known to be present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .
Mode of Action
Thiazolidine motifs are intriguing heterocyclic five-membered moieties that have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine motifs are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine motifs .
Action Environment
It is generally believed that the reaction of thiazolidine motifs requires acidic ph and a long reaction time, and that the thiazolidine product is prone to undergo hydrolysis under physiological conditions .
Propiedades
IUPAC Name |
5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-12(2)9(11(14)15)13-10(16-12)8-6-4-3-5-7-8/h3-7,9-10,13H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDQTBBSEWXLTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2=CC=CC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972052 | |
| Record name | 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-phenyl-4-thiazolidinecarboxylic acid | |
CAS RN |
56614-75-6 | |
| Record name | 4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056614756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 4-[[4-(dimethylamino)phenyl]amino]-](/img/structure/B1606254.png)

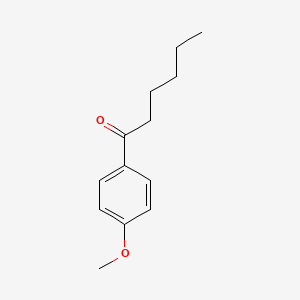

![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone](/img/structure/B1606263.png)
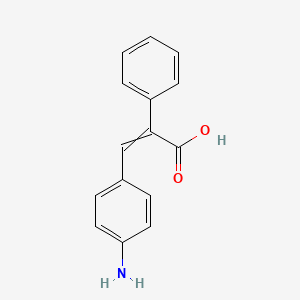
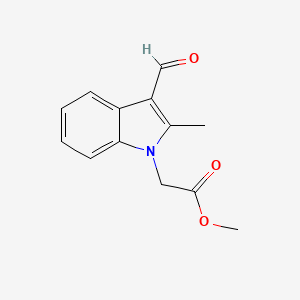

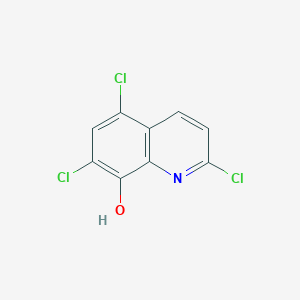
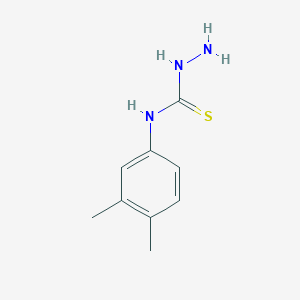
![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B1606271.png)

